molecular formula C9H16N2O2S B13825020 Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B13825020
M. Wt: 216.30 g/mol
InChI Key: KMRYLCHANUSCLD-UHFFFAOYSA-N
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Description

Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C9H16N2O2SThis compound is typically found as a white or off-white crystalline powder and has a melting point range of 115-117°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves the reaction of tert-butyl carbamate with 3-methyl-2-thiazolidinone under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzymatic activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-thiazolidinylidene)carbamate
  • tert-Butyl N-(4-methyl-2-thiazolidinylidene)carbamate
  • tert-Butyl N-(2-thiazolidinyl)carbamate

Uniqueness

Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of the 3-methyl-2-thiazolidinylidene moiety, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in various chemical reactions and applications .

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

tert-butyl N-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)10-7-11(4)5-6-14-7/h5-6H2,1-4H3

InChI Key

KMRYLCHANUSCLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C1N(CCS1)C

Origin of Product

United States

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